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Compound of Interest
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Cat. No.: B1316501 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl sulfamate (CAS No. 55665-95-7) is an organic compound belonging to the sulfamate

ester class. It is the methyl ester of sulfamic acid and is characterized by a methyl group

attached to the oxygen of a sulfamate functional group (-OSO₂NH₂). This simple yet reactive

molecule serves as a valuable intermediate and reagent in organic synthesis. In recent years,

the sulfamate moiety has garnered significant attention in medicinal chemistry and drug

discovery due to its presence in a variety of biologically active compounds. This guide provides

a comprehensive overview of the core fundamental properties of methyl sulfamate, including

its physicochemical characteristics, synthesis methodologies, and its role as a pharmacophore

with potential therapeutic applications.

Physicochemical Properties
The fundamental physical and chemical properties of methyl sulfamate are summarized in the

table below, providing a quantitative overview for easy reference and comparison.
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Property Value Reference(s)

IUPAC Name methyl sulfamate [1]

CAS Number 55665-95-7 [2]

Molecular Formula CH₅NO₃S [2]

Molecular Weight 111.12 g/mol [2]

Appearance
Colorless liquid with a pungent

odor
[3]

Melting Point 25-27 °C [3]

Boiling Point 199.9 ± 23.0 °C (Predicted) [3]

Density 1.459 ± 0.06 g/cm³ (Predicted) [3]

Solubility
Soluble in water and various

organic solvents
[3]

pKa 9.43 ± 0.70 (Predicted) [3]

Synthesis of Methyl Sulfamate
Several synthetic routes to methyl sulfamate have been reported, primarily involving the

esterification of sulfamic acid or the manipulation of related sulfur-containing compounds. While

detailed, step-by-step protocols for the synthesis of methyl sulfamate are not readily available

in the public domain, the following sections describe the general experimental methodologies

based on established chemical transformations.

Direct Methylation of Sulfamic Acid
A common method for the synthesis of methyl sulfamate is the direct methylation of sulfamic

acid using a methylating agent under basic conditions.[1]

Reaction Scheme:

H₂NSO₃H + CH₃-X → CH₃OSO₂NH₂ + HX

(X = I, OSO₃CH₃)
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General Experimental Protocol (Analogous Synthesis):

Reagents and Equipment:

Sulfamic acid

Methylating agent (e.g., dimethyl sulfate or methyl iodide)

Anhydrous base (e.g., potassium carbonate or sodium hydride)

Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)

Round-bottom flask with a magnetic stirrer and reflux condenser

Standard workup and purification equipment (separatory funnel, rotary evaporator,

chromatography supplies)

Procedure:

To a stirred suspension of sulfamic acid and an anhydrous base in an appropriate solvent,

the methylating agent is added dropwise at a controlled temperature (often starting at 0 °C

and allowing to warm to room temperature).

The reaction mixture is stirred for a period of time, typically monitored by thin-layer

chromatography (TLC) until the starting material is consumed.

Upon completion, the reaction is quenched with water or a saturated aqueous solution of

ammonium chloride.

The product is extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).

The combined organic layers are washed with brine, dried over an anhydrous drying agent

(e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced

pressure.

The crude product is then purified by a suitable method, such as column chromatography

or distillation, to yield pure methyl sulfamate.
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Esterification using Diazomethane
Diazomethane offers a mild and efficient method for the esterification of carboxylic acids and

can also be used for the methylation of acidic protons, such as that in sulfamic acid.[4]

Reaction Scheme:

H₂NSO₃H + CH₂N₂ → CH₃OSO₂NH₂ + N₂

General Experimental Protocol:

Reagents and Equipment:

Sulfamic acid

An ethereal solution of diazomethane (generated in situ from a precursor like N-methyl-N-

nitrosourea)

Reaction vessel (e.g., an Erlenmeyer flask)

Fume hood (diazomethane is toxic and explosive)

Procedure:

Sulfamic acid is dissolved or suspended in a suitable solvent (e.g., diethyl ether).

An ethereal solution of diazomethane is added portion-wise with stirring until the yellow

color of diazomethane persists, indicating the reaction is complete.[5]

The reaction is typically rapid and proceeds at room temperature.

Excess diazomethane is quenched by the careful addition of a weak acid, such as acetic

acid.

The solvent is removed under reduced pressure to yield the methyl sulfamate product.

Caution: Diazomethane is a hazardous substance and should only be handled by trained

personnel in a well-ventilated fume hood using appropriate safety precautions.[6]
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Transesterification
Methyl sulfamate can also be prepared via the transesterification of other sulfamic acid esters

with methanol.[1] This method is particularly useful if a different sulfamate ester is more readily

available.

Reaction Scheme:

ROSO₂NH₂ + CH₃OH ⇌ CH₃OSO₂NH₂ + ROH

General Experimental Protocol:

Reagents and Equipment:

A suitable sulfamate ester (R-O-SO₂NH₂)

An excess of methanol

An acid or base catalyst

Distillation apparatus

Procedure:

The starting sulfamate ester is dissolved in a large excess of methanol.

A catalytic amount of a strong acid (e.g., sulfuric acid) or a base is added.

The reaction mixture is heated to reflux to drive the equilibrium towards the formation of

the methyl ester. The lower-boiling alcohol (ROH) can be removed by distillation to further

favor product formation.

After the reaction is complete, the catalyst is neutralized, and the excess methanol is

removed under reduced pressure.

The resulting crude methyl sulfamate is then purified.
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Biological Activity and Applications in Drug
Development
The sulfamate moiety is a key pharmacophore that has been incorporated into numerous

therapeutic agents. While methyl sulfamate itself is a simple molecule, it serves as a

foundational structure for understanding the biological activity of more complex sulfamate-

containing drugs.

Enzyme Inhibition
Sulfamates are known to be effective inhibitors of several classes of enzymes, with their

mechanism of action often involving the sulfamoyl group.

Carbonic Anhydrase Inhibition: Sulfonamides and sulfamates are well-established inhibitors

of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[7][8] The

inhibition mechanism involves the coordination of the deprotonated sulfonamide/sulfamate

nitrogen to the zinc ion in the enzyme's active site.[9] This disrupts the normal catalytic cycle

of the enzyme, which is crucial for processes like pH regulation and CO₂ transport.[10]

Steroid Sulfatase Inhibition: Aryl O-sulfamates are potent irreversible inhibitors of steroid

sulfatase (STS), an enzyme that plays a critical role in the biosynthesis of active steroid

hormones.[11][12] The proposed mechanism involves the sulfamate group acting as a

leaving group, leading to the formation of a reactive species that covalently modifies an

active site residue, thereby inactivating the enzyme.[11] This has significant implications for

the treatment of hormone-dependent cancers.[13]

Antimicrobial Activity
The antibacterial properties of sulfonamides, which are structurally related to sulfamates, are

well-documented.[14]

Mechanism of Action: Sulfonamides act as competitive inhibitors of dihydropteroate synthase

(DHPS), an enzyme essential for the de novo synthesis of folic acid in bacteria.[15][16] Folic

acid is a vital precursor for the synthesis of nucleotides, and its depletion halts bacterial

growth and replication.[17][18] Since humans obtain folic acid from their diet and lack the
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DHPS enzyme, sulfonamides exhibit selective toxicity towards bacteria.[16] It is presumed

that sulfamates may exert their antibacterial effects through a similar mechanism.

Covalent Modification of Proteins
Recent research has highlighted the use of sulfamate acetamides as electrophilic "warheads"

for the development of targeted covalent inhibitors.[19][20]

Mechanism of Action: In this application, a sulfamate-containing molecule is designed to bind

to a specific protein target. A nucleophilic residue in the protein's active site, typically a

cysteine, attacks the electrophilic carbon adjacent to the sulfamate group.[14] This results in

the formation of a covalent bond between the inhibitor and the protein, leading to irreversible

inhibition.[14][20] This strategy is being explored for the development of highly specific and

potent drugs for various diseases, including cancer.[19]
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General Synthesis Workflow for Methyl Sulfamate
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Caption: General workflow for the synthesis of methyl sulfamate via direct methylation.
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Signaling Pathway: Inhibition of Bacterial Folic Acid
Synthesis

Mechanism of Action: Inhibition of Bacterial Folic Acid Synthesis
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Caption: Proposed mechanism of antibacterial action via inhibition of folic acid synthesis.

Experimental Workflow: Covalent Enzyme Inhibition

Workflow for Covalent Enzyme Inhibition
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Caption: General workflow of targeted covalent enzyme inhibition by a sulfamate-based agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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